![molecular formula C6H5ClN4 B2578102 6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine CAS No. 1539296-65-5](/img/structure/B2578102.png)

6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

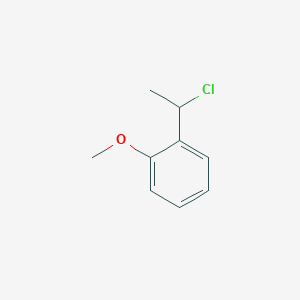

“6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” is a chemical compound with the molecular formula C5H3ClN4 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .

Physical and Chemical Properties Analysis

“this compound” is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound has a molecular weight of 154.56 g/mol .Scientific Research Applications

Synthesis and Antimicrobial Activity

A series of pyrazolo[3,4-b]pyrazine derivatives have been synthesized and evaluated for their antimicrobial activity. Compounds in this category have shown promising results against various pathogenic strains of bacteria and fungi. For instance, the synthesis of novel pyrazolo[3,4-b]selenolo[3,2-e]pyrazine heterocycles has been reported, which exhibited significant antimicrobial properties (Zaki et al., 2020). Additionally, the creation of new pyrazolo[3,4-b]pyrazines and related heterocycles, some of which have shown modest antifungal activity, has been documented (El‐Emary et al., 1998).

Synthesis and Anticancer Activity

Pyrazolo[3,4-b]pyrazine derivatives have also been explored for their potential anticancer properties. The synthesis of certain pyrazolo[3,4-b]pyrazine derivatives has resulted in compounds with promising anticancer action against colon and breast cancer cells (Zaki et al., 2020). This area of research is particularly significant due to the ongoing search for effective cancer treatments.

Catalysis and Chemical Synthesis

Pyrazolo[3,4-b]pyrazine compounds have also been utilized as catalysts in chemical synthesis. For example, derivatives like N,2-Dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide have been applied as efficient and homogeneous catalysts for the synthesis of various heterocyclic compounds under aqueous media, demonstrating the versatility of these compounds in synthetic chemistry (Khazaei et al., 2015).

Safety and Hazards

The safety information for “6-chloro-1-methyl-1H-Pyrazolo[3,4-b]pyrazine” includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Mechanism of Action

Target of Action

It’s synthesized as a key intermediate en route to the shp2 inhibitor gdc-1971 (migoprotafib) .

Biochemical Pathways

As a key intermediate to the shp2 inhibitor, it may be involved in pathways related to shp2 function .

Result of Action

As a key intermediate to the SHP2 inhibitor, it may contribute to the inhibition of SHP2 .

Action Environment

It’s recommended to handle it in a well-ventilated place, under inert gas (nitrogen or argon) at 2-8°c .

Properties

IUPAC Name |

6-chloro-1-methylpyrazolo[3,4-b]pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-11-6-4(2-9-11)8-3-5(7)10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLJOWUJZXXHOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=CN=C2C=N1)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-1,2-dihydroacenaphthylene-3-sulfonamide](/img/structure/B2578023.png)

![4-methoxy-1-phenyl-5-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2578025.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)methanesulfonamide](/img/structure/B2578030.png)

![2-(Pyridin-4-yl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B2578032.png)

![N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2578037.png)

![4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one](/img/structure/B2578042.png)